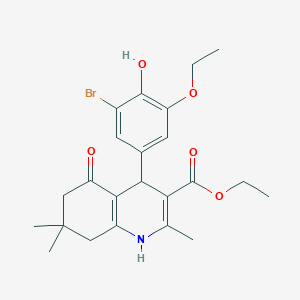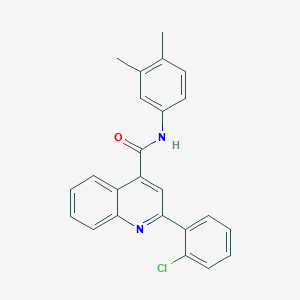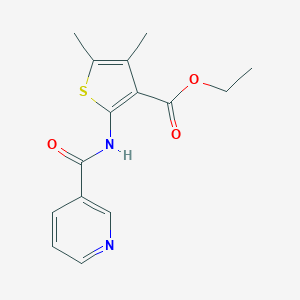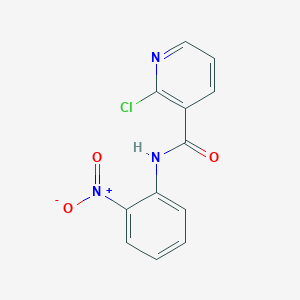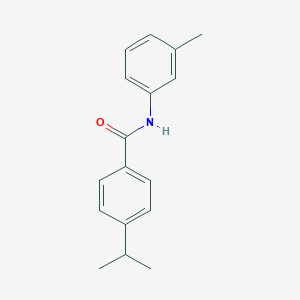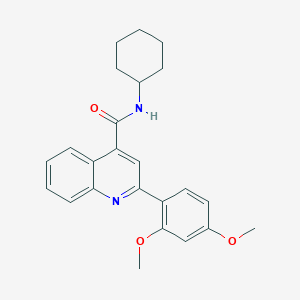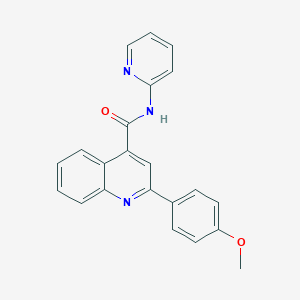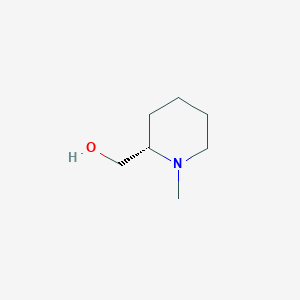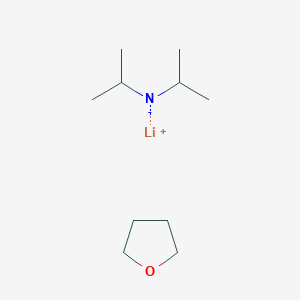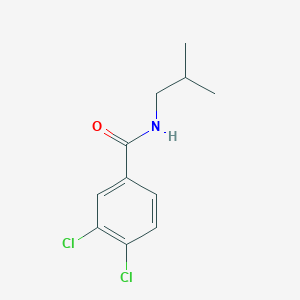![molecular formula C14H10Cl3NO B186099 3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide CAS No. 65608-84-6](/img/structure/B186099.png)
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide, commonly known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of benzamides and is known for its ability to inhibit the activity of certain enzymes in the body.
作用机制
The mechanism of action of DCM involves the inhibition of PARP and HDAC enzymes. PARP is involved in DNA repair and its inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. HDAC is involved in the regulation of gene expression and its inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
DCM has been shown to have various biochemical and physiological effects in the body. It has been shown to induce cell death in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have anti-angiogenic properties, which may have therapeutic potential in cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using DCM in lab experiments is its ability to inhibit specific enzymes, which allows for the study of their role in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of DCM in scientific research. One area of focus is the development of more potent and selective inhibitors of PARP and HDAC enzymes. Another area of focus is the study of the role of DCM in other diseases such as cardiovascular disease and diabetes. Additionally, the development of new synthetic methods for DCM may lead to the discovery of new compounds with similar properties.
Conclusion:
In conclusion, DCM is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to inhibit specific enzymes has led to its use in the study of various cellular processes and its potential therapeutic applications in various diseases. While there are advantages and limitations to its use in lab experiments, the future directions for research in this area are promising.
合成方法
The synthesis of DCM involves the reaction of 3,4-dichlorobenzoyl chloride with N-(4-chlorobenzyl)amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.
科学研究应用
DCM has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC). These enzymes play important roles in various cellular processes such as DNA repair, gene expression, and cell cycle regulation. Inhibition of these enzymes has been shown to have therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammation.
属性
CAS 编号 |
65608-84-6 |
|---|---|
产品名称 |
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
分子式 |
C14H10Cl3NO |
分子量 |
314.6 g/mol |
IUPAC 名称 |
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c15-11-4-1-9(2-5-11)8-18-14(19)10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19) |
InChI 键 |
UZTZNFGDNASOPA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



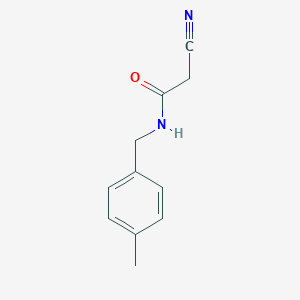
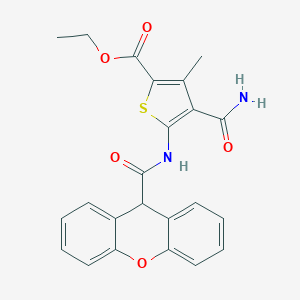
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
